4-[(2S)-butan-2-yl]-3-methylpyridine
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Overview
Description
4-[(2S)-butan-2-yl]-3-methylpyridine is an organic compound with a pyridine ring substituted with a butanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-butan-2-yl]-3-methylpyridine can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method provides a high degree of selectivity and efficiency, producing α-methylated pyridines in a greener fashion compared to conventional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems. These systems enable the direct introduction of functional groups into organic compounds, resulting in a more efficient and sustainable process .
Chemical Reactions Analysis
Types of Reactions
4-[(2S)-butan-2-yl]-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as ozone (O3) to form carbonyl compounds.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas (H2) in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Ozone (O3) and reducing agents like dimethyl sulfide or zinc.
Reduction: Hydrogen gas (H2) with a catalyst such as palladium on carbon (Pd/C).
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, reduced forms of the compound from reduction, and substituted derivatives from substitution reactions.
Scientific Research Applications
4-[(2S)-butan-2-yl]-3-methylpyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(2S)-butan-2-yl]-3-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with a methyl group at the 2-position.
3-Methylpyridine: Similar structure but with a methyl group at the 3-position.
4-Methylpyridine: Contains a methyl group at the 4-position without the butanyl group.
Uniqueness
4-[(2S)-butan-2-yl]-3-methylpyridine is unique due to the presence of both a butanyl group and a methyl group on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity compared to its simpler analogs .
Properties
CAS No. |
124300-56-7 |
---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.237 |
IUPAC Name |
4-[(2S)-butan-2-yl]-3-methylpyridine |
InChI |
InChI=1S/C10H15N/c1-4-8(2)10-5-6-11-7-9(10)3/h5-8H,4H2,1-3H3/t8-/m0/s1 |
InChI Key |
GCPBCORMKUHRLK-QMMMGPOBSA-N |
SMILES |
CCC(C)C1=C(C=NC=C1)C |
Synonyms |
Pyridine, 3-methyl-4-(1-methylpropyl)-, (S)- (9CI) |
Origin of Product |
United States |
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